(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Catalog No.
S544220
CAS No.
120788-07-0
M.F
C12H15NO5S3
M. Wt
349.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-ox...

CAS Number

120788-07-0

Product Name

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

IUPAC Name

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C12H15NO5S3

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C12H15NO5S3/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6/h5-7,10,14H,2-4H2,1H3,(H,16,17)/t5-,6+,7+,10-,21-/m1/s1

InChI Key

FLSUCZWOEMTFAQ-PRBGKLEPSA-N

SMILES

CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

CP-70,429; CP 70,429; CP70,429; CP-70429; CP 70429; CP70429; Sulopenem.

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)O)O

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CC[S@@](=O)C3)C(=O)O)O

Description

The exact mass of the compound Sulopenem is 349.0112 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Lactams - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antimicrobial Activity Studies

  • Understanding Mechanism of Action

    Researchers are investigating the specific mechanisms by which Sulopenem inhibits bacterial growth. This includes studies on its binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis []. Understanding these mechanisms can help predict its effectiveness against different bacterial strains and identify potential resistance pathways.

  • Comparative Studies with Other Antibiotics

    Sulopenem's activity is being compared to other antibiotics, both established and new ones. This helps researchers evaluate its efficacy against specific bacterial infections and identify potential advantages or disadvantages [].

In Vitro and In Vivo Studies

  • Evaluation against Multidrug-Resistant Bacteria

    Sulopenem's effectiveness against multidrug-resistant (MDR) bacteria is a major area of research. In vitro and in vivo studies are being conducted to assess its ability to combat these difficult-to-treat infections [].

  • Pharmacokinetic and Pharmacodynamic Studies

    These studies investigate how Sulopenem is absorbed, distributed, metabolized, and excreted in the body. This information is crucial for determining optimal dosing regimens and understanding its potential for treating different types of infections [].

The compound (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a complex organic molecule characterized by its multi-ring structure and various functional groups, including a carboxylic acid, a thioether, and a ketone. This compound belongs to a class of bicyclic compounds that may exhibit significant biological activities due to their unique structural features.

The chemical reactivity of this compound can be analyzed through various biochemical pathways:

  • Oxidation-Reduction Reactions: The presence of the ketone and carboxylic acid functionalities allows for potential redox reactions, which are crucial in metabolic pathways.
  • Nucleophilic Substitution: The sulfur atom in the thioether group can participate in nucleophilic attacks, facilitating the formation of new bonds with electrophiles.
  • Enzyme-Catalyzed Reactions: Enzymatic processes may involve this compound as either a substrate or an inhibitor, depending on its interaction with specific enzymes in metabolic pathways

    The biological activity of this compound is noteworthy, as it may exhibit various pharmacological effects:

    • Antimicrobial Activity: Compounds with similar structures have shown effectiveness against bacterial strains, suggesting potential use as antibiotics.
    • Antioxidant Properties: The ability to scavenge free radicals could make this compound useful in preventing oxidative stress-related diseases .
    • Enzyme Inhibition: Its structural features may enable it to act as an inhibitor for specific enzymes involved in metabolic processes, which could be leveraged for therapeutic applications .

Several synthesis methods can be employed to create this compound:

  • Multi-step Organic Synthesis: This involves sequential reactions starting from simpler precursors, where each step introduces specific functional groups.
  • Asymmetric Synthesis: Given the chiral centers in the molecule, techniques such as chiral pool synthesis or asymmetric catalysis could be utilized to obtain the desired stereochemistry.
  • Use of Protecting Groups: During synthesis, protecting groups may be necessary to prevent unwanted reactions at sensitive sites while introducing other functional groups.

The potential applications of this compound are diverse:

  • Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound for developing new drugs targeting infectious diseases or oxidative stress-related conditions.
  • Research Tool: It may also be used in biochemical research to study enzyme mechanisms or metabolic pathways involving sulfur-containing compounds.

Interaction studies are essential for understanding the pharmacodynamics of this compound:

  • Molecular Docking Studies: These computational methods can predict how the compound interacts with target proteins or enzymes, providing insights into its mechanism of action.
  • In Vitro Assays: Laboratory experiments can assess the biological effects on cell lines or microbial cultures to evaluate efficacy and toxicity.

Several compounds share structural similarities with (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound ABicyclic structure with sulfurAntimicrobialStronger activity against gram-positive bacteria
Compound BSimilar thioether groupAntioxidantEnhanced stability under physiological conditions
Compound CContains a carboxylic acidEnzyme inhibitorSpecificity towards certain metabolic enzymes

This compound's uniqueness lies in its specific stereochemistry and combination of functional groups that may provide distinct biological activities not observed in its analogs.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

349.01123610 g/mol

Monoisotopic Mass

349.01123610 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XX514BJ1XW

Pharmacology

Sulopenem is a parenteral thiopenem with broad-spectrum antibacterial activity against most gram-positive and gram-negative bacteria. Sulopenem is not active against Pseudomonas aeruginosa. In addition, this agent is fairly stable against hydrolysis by various beta-lactamases.

Wikipedia

Sulopenem

Dates

Modify: 2024-04-14
1: Kosowska-Shick K, Ednie LM, McGhee P, Appelbaum PC. Comparative antipneumococcal activities of sulopenem and other drugs. Antimicrob Agents Chemother. 2009 Jun;53(6):2239-47. doi: 10.1128/AAC.01531-08. PubMed PMID: 19307366; PubMed Central PMCID: PMC2687188.
2: Wujcik CE, Kadar EP. Reduction of in-source collision-induced dissociation and thermolysis of sulopenem prodrugs for quantitative liquid chromatography/electrospray ionization mass spectrometric analysis by promoting sodium adduct formation. Rapid Commun Mass Spectrom. 2008 Oct;22(20):3195-206. doi: 10.1002/rcm.3722. PubMed PMID: 18803331.
3: Ednie LM, Appelbaum PC. Antianaerobic activity of sulopenem compared to six other agents. Antimicrob Agents Chemother. 2009 May;53(5):2163-70. doi: 10.1128/AAC.01557-08. PubMed PMID: 19223615; PubMed Central PMCID: PMC2681565.
4: Yoshida T, Tateda E, Hiramatsu K, Yokota T. [In vitro antibacterial activity of a new parenteral penem, sulopenem]. Jpn J Antibiot. 1996 Apr;49(4):324-37. Japanese. PubMed PMID: 8786624.
5: Inoue E, Komoto E, Taniyama Y, Mitsuhashi S. [Antibacterial activity of sulopenem, a new parenteral penem antibiotic]. Jpn J Antibiot. 1996 Apr;49(4):338-51. Japanese. PubMed PMID: 8786625.
6: Nagashima M, Goto S, Yoshida T, Matsunaga T, Shimohira H, Ogawa M. [In vitro and in vivo activities of sulopenem compared with those of imipenem and cephalosporins]. Jpn J Antibiot. 1996 Apr;49(4):303-23. Japanese. PubMed PMID: 8786623.
7: Komoto A, Otsuki M, Nishino T. [In vitro and in vivo antibacterial activities of sulopenem, a new penem antibiotic]. Jpn J Antibiot. 1996 Apr;49(4):352-66. Japanese. Erratum in: Jpn J Antibiot 1996 May;49(5):508. PubMed PMID: 8786626.
8: Watanabe K, Kato N, Tanaka-Bandoh K, Tanaka Y, Kato H, Ueno K. [In vitro activities of sulopenem, a new parenteral penem, against anaerobes]. Jpn J Antibiot. 1996 Apr;49(4):367-76. Japanese. PubMed PMID: 8786627.
9: Noey EL, Tibrewal N, Jiménez-Osés G, Osuna S, Park J, Bond CM, Cascio D, Liang J, Zhang X, Huisman GW, Tang Y, Houk KN. Origins of stereoselectivity in evolved ketoreductases. Proc Natl Acad Sci U S A. 2015 Dec 22;112(51):E7065-72. doi: 10.1073/pnas.1507910112. PubMed PMID: 26644568; PubMed Central PMCID: PMC4697376.
10: Turner B, Murch L. Interscience Conference on Antimicrobial Agents and Chemotherapy--49th annual meeting. Part 2. 12-15 September 2009, San Francisco, CA, USA. IDrugs. 2009 Nov;12(11):670-2. PubMed PMID: 19844847.
11: Osuna S, Jiménez-Osés G, Noey EL, Houk KN. Molecular dynamics explorations of active site structure in designed and evolved enzymes. Acc Chem Res. 2015 Apr 21;48(4):1080-9. doi: 10.1021/ar500452q. PubMed PMID: 25738880.
12: Kaczmarek FM, Dib-Hajj F, Shang W, Gootz TD. High-level carbapenem resistance in a Klebsiella pneumoniae clinical isolate is due to the combination of bla(ACT-1) beta-lactamase production, porin OmpK35/36 insertional inactivation, and down-regulation of the phosphate transport porin phoe. Antimicrob Agents Chemother. 2006 Oct;50(10):3396-406. PubMed PMID: 17005822; PubMed Central PMCID: PMC1610099.
13: Hujer KM, Hamza NS, Hujer AM, Perez F, Helfand MS, Bethel CR, Thomson JM, Anderson VE, Barlow M, Rice LB, Tenover FC, Bonomo RA. Identification of a new allelic variant of the Acinetobacter baumannii cephalosporinase, ADC-7 beta-lactamase: defining a unique family of class C enzymes. Antimicrob Agents Chemother. 2005 Jul;49(7):2941-8. PubMed PMID: 15980372; PubMed Central PMCID: PMC1168656.
14: Hamilton-Miller JM. Chemical and microbiologic aspects of penems, a distinct class of beta-lactams: focus on faropenem. Pharmacotherapy. 2003 Nov;23(11):1497-507. Review. PubMed PMID: 14620395.
15: Okamoto K, Gotoh N, Nishino T. Pseudomonas aeruginosa reveals high intrinsic resistance to penem antibiotics: penem resistance mechanisms and their interplay. Antimicrob Agents Chemother. 2001 Jul;45(7):1964-71. PubMed PMID: 11408209; PubMed Central PMCID: PMC90586.
16: Minamimura M, Taniyama Y, Inoue E, Mitsuhashi S. In vitro antibacterial activity and beta-lactamase stability of CP-70,429 a new penem antibiotic. Antimicrob Agents Chemother. 1993 Jul;37(7):1547-51. PubMed PMID: 8363389; PubMed Central PMCID: PMC188011.

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